4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is characterized by the presence of an ethoxy group, a benzamide moiety, and a tetrahydrobenzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 4,5,6,7-tetrahydro-2,1-benzoxazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzamide moiety can be reduced to form an amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator.
Major Products
Oxidation: Formation of 4-carboxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide.
Reduction: Formation of 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzylamine.
Substitution: Formation of 4-halo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide.
Scientific Research Applications
4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
- 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide
Uniqueness
4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific structural features, such as the ethoxy group and the tetrahydrobenzoxazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O3/c1-2-20-12-9-7-11(8-10-12)15(19)17-16-13-5-3-4-6-14(13)18-21-16/h7-10H,2-6H2,1H3,(H,17,19) |
InChI Key |
RQDIJULCGHZYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
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